Benzothiazole, 2-(2-chloroethyl)-
CAS No.:
Cat. No.: VC18682738
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClNS |
|---|---|
| Molecular Weight | 197.69 g/mol |
| IUPAC Name | 2-(2-chloroethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
| Standard InChI Key | OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of benzothiazole, 2-(2-chloroethyl)- is C₉H₈ClNS, with a molecular weight of 197.69 g/mol. Key spectral data for identification include:
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InChIKey: OZAPVWSAWIUVSJ-UHFFFAOYSA-N
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Canonical SMILES: C1=CC=C2C(=C1)N=C(S2)CCCl
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PubChem CID: 45077368
The compound’s structure features a planar benzothiazole core, with the chloroethyl group introducing steric and electronic effects that influence reactivity. Computational models predict moderate lipophilicity (logP ≈ 2.8), suggesting potential membrane permeability .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of benzothiazole, 2-(2-chloroethyl)- typically involves nucleophilic substitution or condensation reactions. A common approach includes:
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Thiol-Epoxide Ring-Opening: Reacting 2-mercaptobenzothiazole with 1,2-dichloroethane under basic conditions.
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Direct Alkylation: Treating 2-chlorobenzothiazole with ethylene dichloride in the presence of a Lewis acid catalyst .
Example Procedure:
A mixture of 2-mercaptobenzothiazole (0.1 mol) and 1,2-dichloroethane (0.15 mol) in dimethylformamide (DMF) is refluxed at 80°C for 12 hours. The product is isolated via column chromatography (yield: 68–72%).
Reaction Mechanisms
The chloroethyl group participates in SN2 reactions, enabling further functionalization. For instance, reaction with primary amines yields 2-(2-aminoethyl)benzothiazole derivatives, which are precursors for anticancer agents .
Physicochemical Properties
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with cellular targets like topoisomerases or kinases.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Structural Optimization: Modify the chloroethyl side chain to improve selectivity and reduce off-target effects .
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